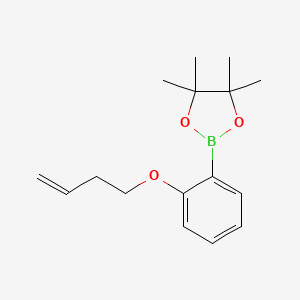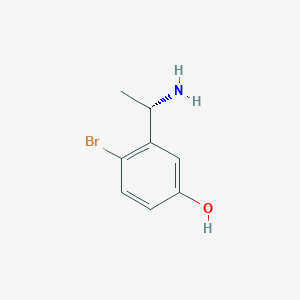![molecular formula C5H10ClN3O B13618028 (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system that contributes to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated synthesis and real-time monitoring to maintain consistent quality.
化学反応の分析
Types of Reactions
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It is also employed in the development of biochemical assays.
Medicine
Medically, this compound has potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one: The base form without the hydrochloride group.
Hexahydropyrrolo[3,4-d]imidazolidin-2-one: A structurally similar compound with fewer hydrogen atoms.
Uniqueness
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H10ClN3O |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c9-5-7-3-1-6-2-4(3)8-5;/h3-4,6H,1-2H2,(H2,7,8,9);1H/t3-,4+; |
InChIキー |
OMLDIPXJEVQNOP-HKTIBRIUSA-N |
異性体SMILES |
C1[C@@H]2[C@H](CN1)NC(=O)N2.Cl |
正規SMILES |
C1C2C(CN1)NC(=O)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




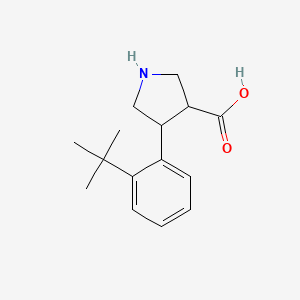
![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
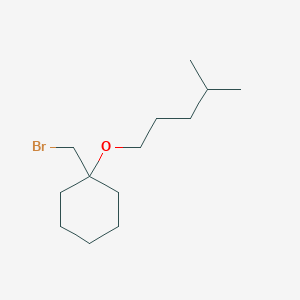
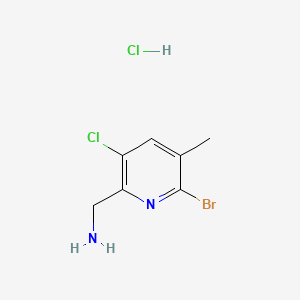
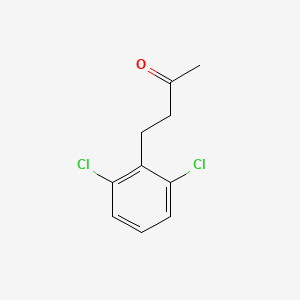
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
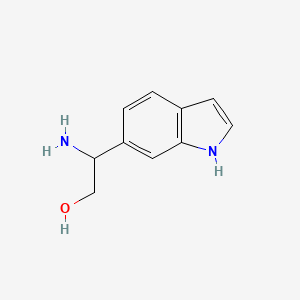
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
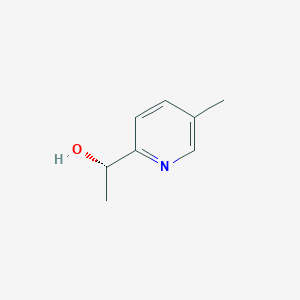
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
